A Technical Guide to the Structural Elucidation of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
A Technical Guide to the Structural Elucidation of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride
Abstract
This technical guide provides a comprehensive framework for the definitive structure elucidation of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, a heterocyclic building block of significant interest in pharmaceutical and agrochemical research. The pyrazole scaffold is a cornerstone in medicinal chemistry, while the sulfonyl chloride moiety serves as a versatile reactive handle for synthesizing diverse sulfonamide libraries.[1] Given the potential for isomerism inherent in its synthesis, rigorous analytical characterization is not merely procedural but essential for ensuring chemical integrity. This document details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. It moves beyond a simple listing of techniques to explain the causal logic behind experimental choices and data interpretation, establishing a self-validating system for structural confirmation.
Introduction: Chemical Context and Analytical Imperative
1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (Molecular Formula: C₇H₉ClN₂O₂S, Molecular Weight: 220.67 g/mol ) is a bifunctional molecule featuring a reactive sulfonyl chloride group appended to an N-substituted pyrazole ring.[2][3] The synthesis of this compound typically involves a two-step process: N-alkylation of a pyrazole precursor followed by chlorosulfonylation.
Each step presents unique challenges that necessitate thorough analytical validation:
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Regioselectivity of N-alkylation: The alkylation of an unsubstituted pyrazole ring with a cyclopropylmethyl halide can potentially yield two distinct regioisomers: the desired N1-substituted product and the N2-substituted isomer.[4][5] Differentiating these isomers is critical as their reactivity and biological activity profiles can vary significantly.
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Positional Isomerism of Sulfonylation: The chlorosulfonylation step must be selective for the C4 position of the pyrazole ring. The presence of other positional isomers would compromise the purity and identity of the final product.
Therefore, the structural elucidation process must not only confirm the presence of all constituent parts but also unequivocally establish their precise connectivity.
Plausible Synthetic Pathway
A logical synthesis route provides the context for the analytical strategy. Understanding the potential byproducts and isomers informs the focus of the elucidation process.
Core Analytical Techniques for Structure Verification
An integrated analytical approach is paramount. Data from each technique should be complementary, providing cross-validation to build an unassailable structural proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR experiments are essential.
Principle & Causality: This technique provides information on the number of distinct proton environments, their integration (relative numbers), and their connectivity through spin-spin coupling. For this molecule, ¹H NMR is crucial for confirming the N1-alkylation and the C4-sulfonylation pattern. The N1-substitution results in a distinct set of signals for the pyrazole ring protons (at C3 and C5), which would differ significantly from an N2-substituted isomer due to symmetry.
Experimental Protocol:
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Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and unlikely to react with the sulfonyl chloride.
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Instrument: A 400 MHz (or higher) NMR spectrometer.
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Acquisition: Acquire a standard proton spectrum at 25 °C. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans for a good signal-to-noise ratio.
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Referencing: The spectrum is referenced to the residual CHCl₃ signal at 7.26 ppm.
Expected Results and Interpretation:
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-5 (Pyrazole) | ~8.0 - 8.2 | Singlet (s) | 1H | Deshielded proton adjacent to two nitrogen atoms. |
| H-3 (Pyrazole) | ~7.8 - 8.0 | Singlet (s) | 1H | Deshielded aromatic proton. The singlet nature of H-3 and H-5 confirms substitution at the C-4 position. |
| -N-CH₂ -Cyclopropyl | ~4.0 - 4.2 | Doublet (d) | 2H | Methylene protons adjacent to the pyrazole nitrogen, split by the cyclopropyl methine proton. |
| -CH₂-CH -Cyclopropyl | ~1.2 - 1.4 | Multiplet (m) | 1H | Methine proton of the cyclopropylmethyl group, coupled to the adjacent methylene and cyclopropyl protons. |
| Cyclopropyl -CH₂ - | ~0.6 - 0.8 | Multiplet (m) | 2H | Diastereotopic methylene protons on the cyclopropyl ring, coupled to the methine and other cyclopropyl protons. |
| Cyclopropyl -CH₂ - | ~0.3 - 0.5 | Multiplet (m) | 2H | Diastereotopic methylene protons on the cyclopropyl ring, exhibiting complex coupling. |
Table 1: Predicted ¹H NMR data for 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride in CDCl₃.
Principle & Causality: ¹³C NMR provides a count of the unique carbon atoms in the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment, making this technique ideal for confirming the substitution pattern on the pyrazole ring. The carbon atom directly attached to the electron-withdrawing sulfonyl chloride group will be significantly deshielded.
Experimental Protocol:
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Sample Preparation: Use the same sample prepared for ¹H NMR.
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Instrument: A 400 MHz (or higher) NMR spectrometer, operating at ~100 MHz for carbon.
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Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., >1024) and a longer relaxation delay (e.g., 2-5 seconds) are required due to the lower natural abundance of ¹³C.
Expected Results and Interpretation:
| Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-3 (Pyrazole) | ~142 - 145 | Aromatic carbon adjacent to two nitrogens. |
| C-5 (Pyrazole) | ~135 - 138 | Aromatic carbon adjacent to one nitrogen. |
| C-4 (Pyrazole) | ~120 - 125 | Carbon atom directly attached to the strongly electron-withdrawing -SO₂Cl group. Its exact shift is highly diagnostic. |
| -N-C H₂- | ~55 - 58 | Aliphatic carbon attached to the pyrazole nitrogen. |
| -C H- (Cyclopropyl) | ~10 - 12 | Methine carbon of the cyclopropylmethyl group. |
| -C H₂- (Cyclopropyl) | ~3 - 5 | Methylene carbons of the cyclopropyl ring, expected to be equivalent. |
Table 2: Predicted ¹³C NMR data for 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride in CDCl₃.
High-Resolution Mass Spectrometry (HRMS)
Principle & Causality: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula, which is a cornerstone of structural proof. Furthermore, the isotopic distribution pattern provides a definitive fingerprint for elements like chlorine and sulfur.
Experimental Protocol:
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like acetonitrile or methanol (~1 mg/mL).
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Instrument: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
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Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).
Expected Results and Interpretation:
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Molecular Formula Confirmation: The primary validation is the detection of the protonated molecular ion [M+H]⁺.
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Calculated m/z for [C₇H₁₀ClN₂O₂S]⁺: 221.01460
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Experimental m/z: Should match the calculated value within 5 ppm.
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Isotopic Pattern Analysis: The presence of one chlorine atom and one sulfur atom creates a highly characteristic isotopic signature.
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[M+H]⁺ Peak: The most abundant peak (A), corresponding to ³⁵Cl and ³²S.
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[A+1] Peak: Contribution from ¹³C.
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[A+2] Peak: A prominent peak with ~33% the intensity of the A peak, primarily due to the natural abundance of ³⁷Cl (~24.2%) and to a lesser extent ³⁴S (~4.2%). This 3:1 ratio of the A to A+2 peak is definitive proof of a single chlorine atom.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Causality: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The sulfonyl chloride group has two very strong and characteristic stretching vibrations that are easily identified, providing direct evidence of its presence.
Experimental Protocol:
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Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or as a dispersion in a KBr pellet.
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Instrument: A standard FTIR spectrometer.
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Acquisition: Scan the mid-infrared region, typically from 4000 cm⁻¹ to 400 cm⁻¹.
Expected Results and Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~3100 - 3150 | Medium | C-H Stretch | Pyrazole ring C-H |
| ~2850 - 2960 | Medium | C-H Stretch | Aliphatic (Cyclopropylmethyl) C-H |
| ~1375 - 1390 | Strong | S=O Asymmetric Stretch | Sulfonyl Chloride (-SO₂Cl) |
| ~1170 - 1190 | Strong | S=O Symmetric Stretch | Sulfonyl Chloride (-SO₂Cl) |
| ~1450 - 1550 | Medium | C=C / C=N Stretch | Pyrazole ring skeletal vibrations |
| ~650 - 700 | Strong | S-Cl Stretch | Sulfonyl Chloride (-S-Cl) |
Table 3: Key diagnostic FTIR absorption bands for 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride.
Integrated Elucidation Workflow: A Self-Validating System
No single technique is sufficient for complete structure elucidation. The trustworthiness of the final assignment comes from the convergence of all data points into a single, consistent structural model.
Conclusion
The definitive structural elucidation of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is achieved through a multi-technique, synergistic approach. ¹H and ¹³C NMR spectroscopy establish the precise connectivity of the carbon-hydrogen framework, confirming the N1-alkylation and C4-sulfonylation pattern. High-resolution mass spectrometry validates the elemental composition through accurate mass measurement and the characteristic isotopic signature of chlorine and sulfur. Finally, FTIR spectroscopy provides unambiguous evidence for the critical sulfonyl chloride functional group. The convergence of these independent datasets provides a robust and self-validating proof of structure, ensuring the material's integrity for subsequent use in research and development.
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